1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile
Overview
Description
1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H6N4 It is a derivative of imidazole, featuring two methyl groups at the 1 and 2 positions and two cyano groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under solventless microwave-assisted conditions can yield 4,5-disubstituted imidazoles . Another method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.
Scientific Research Applications
1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and the imidazole ring play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylimidazole: Lacks the cyano groups, making it less reactive in certain chemical reactions.
1H-Imidazole-4,5-dicarbonitrile: Lacks the methyl groups, which affects its steric and electronic properties.
3-Nitro-1,2,4-triazole: Another heterocyclic compound with different functional groups and reactivity.
Uniqueness
1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile is unique due to the presence of both methyl and cyano groups, which confer distinct reactivity and potential applications. Its structural features make it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
1,2-dimethylimidazole-4,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-5-10-6(3-8)7(4-9)11(5)2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCJYTVCMWZSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577393 | |
Record name | 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61053-16-5 | |
Record name | 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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